Physicochemical Profiling and Structural Applications of 2-Amino-2-benzylbutanoic Acid
Physicochemical Profiling and Structural Applications of 2-Amino-2-benzylbutanoic Acid
Executive Summary
In the development of constrained peptide therapeutics, overcoming rapid in vivo proteolytic degradation is a critical bottleneck. Standard L-amino acids are highly susceptible to enzymatic cleavage and often lack the conformational rigidity required for high-affinity receptor binding. By substituting native residues with non-proteinogenic α,α-dialkyl amino acids—specifically 2-Amino-2-benzylbutanoic acid (commonly known as α-ethylphenylalanine)—we engineer a steric bulwark into the peptide backbone.
This technical guide explores the physicochemical properties, conformational impact, and self-validating synthetic workflows for 2-Amino-2-benzylbutanoic acid, providing a comprehensive framework for drug development professionals.
Core Physicochemical Properties
Understanding the fundamental physical chemistry of 2-Amino-2-benzylbutanoic acid is essential for predicting its behavior during solid-phase peptide synthesis (SPPS) and its ultimate pharmacokinetic impact. The compound, registered under CAS 132616-93-4[1], exists as a zwitterion at physiological pH due to its dual functional groups[2].
Table 1: Quantitative Physicochemical Profile
| Parameter | Value | Analytical Significance & Causality |
| IUPAC Name | 2-Amino-2-benzylbutanoic acid | Unambiguous chemical identification for regulatory filing. |
| CAS Registry Number | 132616-93-4[1] | Primary identifier for reagent sourcing and database retrieval. |
| Molecular Formula | C₁₁H₁₅NO₂[2] | Determines exact monoisotopic mass (193.1103 Da) for high-resolution MS validation. |
| Molecular Weight | 193.24 g/mol [2] | Essential for calculating molar equivalents during SPPS coupling cycles. |
| pKa (α-COOH) | ~2.3 (Calculated) | The electron-withdrawing nature of the amine lowers the pKa; critical for choosing coupling reagents (e.g., HATU/DIPEA). |
| pKa (α-NH₂) | ~9.8 (Calculated) | Steric hindrance from the ethyl and benzyl groups slightly basicifies the amine, requiring aggressive deprotection conditions (e.g., 20% Piperidine in DMF). |
| LogP (Predicted) | 1.8 - 2.2 | The addition of the ethyl group increases lipophilicity compared to native phenylalanine, enhancing cellular membrane permeability. |
Structural and Conformational Impact
The pharmacological value of 2-Amino-2-benzylbutanoic acid lies in its extreme steric bulk. By replacing the standard α-hydrogen of phenylalanine with an ethyl group, the accessible Ramachandran dihedral angles (φ, ψ) are severely restricted.
Conformational analysis utilizing FTIR and ¹H NMR spectroscopies indicates that α-ethylphenylalanine is a potent [3]. The steric clash between the ethyl and benzyl side chains forces the peptide backbone into specific secondary structures—most notably right-handed α-helices or Type I/III β-turns. This rigidity not only pre-organizes the peptide for optimal receptor docking but simultaneously shields adjacent amide bonds from the active sites of endopeptidases, drastically increasing the in vivo half-life.
Caption: Mechanistic impacts of α,α-disubstitution on peptide stability and conformation.
Self-Validating Experimental Protocol: Asymmetric Synthesis
Rationale: Standard synthetic routes (e.g., Strecker synthesis) yield racemic mixtures. For peptide integration, enantiopurity is non-negotiable, as diastereomeric mixtures will destroy the intended secondary structure. We utilize a to direct the facial attack of the enolate, ensuring high enantiomeric excess (ee > 95%)[4].
Every step in this workflow is designed as a self-validating system , incorporating analytical checkpoints to prevent the propagation of errors.
Phase 1: Schiff Base Formation
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Reaction: Suspend glycine tert-butyl ester hydrochloride (1.0 eq) in dichloromethane (DCM). Add benzophenone imine (1.0 eq) and stir at room temperature for 24 hours.
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Causality: The bulky imine protects the primary amine while simultaneously increasing the α-proton's acidity, facilitating subsequent enolization.
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Validation Checkpoint: Perform TLC (Hexane:EtOAc 8:2). The reaction is complete when the ninhydrin-active primary amine spot disappears. Confirm via ¹H-NMR (absence of -NH₂ broad singlet, presence of aromatic imine protons).
Phase 2: First Alkylation (Ethyl Substitution)
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Reaction: Cool the Schiff base solution to 0°C. Add 50% aqueous KOH (5.0 eq) and a chiral phase-transfer catalyst (e.g., a cinchona alkaloid derivative, 0.1 eq). Slowly add ethyl bromide (1.2 eq).
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Causality: The biphasic system allows the chiral catalyst to extract the hydroxide ion into the organic phase, generating a chiral enolate ion pair that selectively attacks the ethyl bromide.
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Validation Checkpoint: Analyze the organic layer via LC-MS. Confirm the intermediate mass shift corresponding to the ethyl addition.
Phase 3: Second Alkylation (Benzyl Substitution)
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Reaction: To the mono-alkylated intermediate, add benzyl bromide (1.2 eq) under identical PTC conditions, maintaining rigorous temperature control (-20°C to 0°C) to maximize stereoselectivity[4].
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Validation Checkpoint (Critical Go/No-Go): Extract an aliquot and run Chiral HPLC (e.g., Chiralcel OD-H column). The enantiomeric excess (ee) must be > 95%. If lower, the batch must be subjected to chiral resolution, as downstream SPPS cannot separate diastereomers effectively.
Phase 4: Deprotection and Zwitterion Isolation
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Reaction: Treat the organic phase with 1M HCl in THF to hydrolyze the imine, followed by TFA to cleave the tert-butyl ester.
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Purification: Load the crude mixture onto a strong cation-exchange resin (e.g., Dowex 50WX8). Wash with deionized water to remove neutral/acidic impurities, then elute the zwitterionic amino acid with 2M NH₄OH.
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Validation Checkpoint: Perform a Ninhydrin test on the eluent (must turn deep purple). Lyophilize and confirm the final product via High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₁H₁₆NO₂ [M+H]⁺ 194.1176.
Caption: Self-validating asymmetric synthesis workflow for 2-Amino-2-benzylbutanoic acid.
Analytical Characterization Standards
To ensure absolute trustworthiness in the synthesized building block prior to peptide integration, the following analytical signatures must be verified:
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¹H-NMR (400 MHz, DMSO-d6): Look for the disappearance of the α-proton (which would normally appear around 4.0 ppm in standard phenylalanine). The ethyl group should present as a distinct triplet (~0.8 ppm, -CH₃) and a complex multiplet/quartet (~1.8 ppm, -CH₂-). The benzyl -CH₂- will appear as an AB quartet (~3.0 ppm) due to the adjacent chiral center.
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Transformative Potential: As demonstrated in advanced methodologies, natural amino acids can be successfully transformed into α-alkyl-substituted derivatives like α-ethylphenylalanine using specialized complexes (e.g., HOF·CH₃CN)[5], providing alternative routes for structural verification.
References
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Title: (2S)-2-amino-2-benzylbutanoate | CID 14037836 Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Linear oligopeptides. Part 352. Synthesis, characterization and solution conformational analysis of Cα-methyl-homo-phenylalanine[(αMe)Hph] containing peptides Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]
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Title: Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases Source: Journal of the American Chemical Society URL: [Link]
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Title: Transforming Natural Amino Acids into α-Alkyl-Substituted Amino Acids with the Help of the HOF·CH3CN Complex Source: The Journal of Organic Chemistry URL: [Link]
Sources
- 1. 2-氨基-2-苄基丁酸_CAS:132616-93-4_华夏化工网 [hxchem.net]
- 2. (2S)-2-azaniumyl-2-benzylbutanoate | C11H15NO2 | CID 177458397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Linear oligopeptides. Part 352. Synthesis, characterization and solution conformational analysis of Cα-methyl-homo-phenylalanine [(αMe)Hph] containing peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
